Perfluoro-2-trifluoromethyl-4-oxanonane
Description
Perfluoro-2-trifluoromethyl-4-oxanonane (CAS No. 169477-62-7) is a fluorinated ether compound characterized by a nine-membered oxanonane ring structure. Its molecular formula is C₈F₁₇O, with a trifluoromethyl (-CF₃) substituent at the 2-position and extensive perfluorination across the backbone . This structure imparts high thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications such as fluoropolymer processing aids, surfactants, or coatings in extreme environments. Unlike linear perfluoroalkyl acids (e.g., PFOA or PFBA), its cyclic ether backbone and branched fluorinated substituents may alter its environmental persistence and biological interactions .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F20O/c10-1(5(17,18)19,6(20,21)22)8(26,27)30-9(28,29)4(15,16)2(11,12)3(13,14)7(23,24)25 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWOZMSHTDFDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895671 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169477-62-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-trifluoromethyl-4-oxanonane typically involves the reaction of perfluorinated precursors under controlled conditions. One common method involves the use of perfluorinated ethers and perfluorinated alcohols as starting materials. The reaction is often carried out in the presence of strong bases or catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as distillation and purification to obtain the compound in high purity. The use of specialized equipment and stringent safety measures is essential due to the reactivity and toxicity of some of the intermediates and reagents involved .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-trifluoromethyl-4-oxanonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common due to the stability of the perfluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as sodium hydroxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluorinated compounds .
Scientific Research Applications
Perfluoro-2-trifluoromethyl-4-oxanonane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its inertness and stability.
Biology: Investigated for its potential use in biological imaging and diagnostics due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of perfluoro-2-trifluoromethyl-4-oxanonane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and low polarizability allow it to interact with various biological and chemical systems, often leading to changes in surface properties and reactivity. The specific pathways and targets depend on the application and context in which the compound is used .
Comparison with Similar Compounds
Oxepane,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro (CAS 788-41-0)
- Molecular Formula : C₇F₁₂O.
- Structure : A seven-membered oxepane ring with full perfluorination except for the oxygen atom. Lacks the trifluoromethyl branch present in the target compound.
- Properties: Higher rigidity due to smaller ring size and absence of branching, leading to lower solubility in organic solvents compared to Perfluoro-2-trifluoromethyl-4-oxanonane. Applications include lubricants and dielectric fluids .
Butane,1,1,2,2,3,3,4,4-octafluoro-1,4-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy] (CAS 23228-90-2)
- Molecular Formula : C₁₀F₂₂O₂.
- Structure : A linear butane chain with terminal trifluoromethyl ether groups.
- Properties: Linear architecture enhances volatility (lower boiling point) but reduces thermal stability relative to cyclic this compound. Used in fire-retardant formulations .
Perfluorooctanoic Acid (PFOA, CAS 335-67-1)
- Molecular Formula : C₈HF₁₅O₂.
- Structure : Linear perfluorinated carbon chain with a carboxylic acid group.
- In contrast, this compound’s ether linkage and non-ionic structure may reduce bioaccumulation but require further study .
Data Table: Key Properties of Compared Compounds
Research Findings and Critical Analysis
Structural Influences on Environmental Behavior
Regulatory and Substitution Challenges
As noted by the Secretariat of the Persistent Organic Pollutants Review Committee, fluorochemical alternatives require continuous assessment of substitution risks .
Biological Activity
Perfluoro-2-trifluoromethyl-4-oxanonane, a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.
Overview of PFAS
PFAS are synthetic compounds characterized by their carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. These compounds are used in various industrial applications, including firefighting foams, waterproofing agents, and non-stick coatings. However, their persistence in the environment raises concerns regarding their bioaccumulation and potential health impacts.
Chemical Structure and Properties
This compound features a perfluorinated carbon chain with a trifluoromethyl group. This structure enhances its lipophilicity and stability, affecting its interaction with biological systems. The trifluoromethyl group is known to influence the biological activity of compounds by enhancing membrane permeability and altering metabolic pathways .
Toxicological Profiles
Studies have shown that PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels . The biological activity of this compound may include:
- Endocrine Disruption : Research indicates that PFAS can interfere with hormone signaling pathways, leading to altered reproductive and developmental outcomes .
- Carcinogenic Potential : Some studies suggest that certain PFAS may exhibit carcinogenic properties, particularly in liver tissues . For instance, exposure to similar compounds has been linked to liver tumors in rodent models .
Case Studies
- Wildlife Exposure : A study on roe deer indicated significant bioaccumulation of PFAS in liver tissues, suggesting environmental exposure pathways that could also apply to this compound. The study highlighted the correlation between PFAS levels in wildlife and environmental contamination sources .
- Human Health Impacts : Epidemiological studies have associated PFAS exposure with various health issues, including immune system effects and increased cholesterol levels. Specific investigations into perfluoroalkyl substances have shown potential links to liver disease and reproductive health issues .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related PFAS compounds:
The mechanisms through which this compound exerts its biological effects may involve:
- Membrane Interaction : The lipophilic nature of PFAS allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Gene Expression Modulation : Studies have indicated that certain PFAS can alter gene expression related to metabolic processes and stress responses in cells .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Perfluoro-2-trifluoromethyl-4-oxanonane in environmental matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity for perfluorinated compounds. Calibration should use certified reference materials (e.g., sodium perfluoroalkane sulfonates listed in ) to account for matrix effects. Isotopic dilution with labeled internal standards (e.g., deuterated analogs) improves accuracy. For structural confirmation, combine with high-resolution NMR (e.g., NMR) to resolve fluorinated substituents .
Q. What synthetic routes are effective for synthesizing this compound?
- Methodological Answer : Electrochemical fluorination (ECF) or telomerization are common for perfluorinated ethers. For example, fluorination of precursor alcohols (e.g., octafluoro-1-pentanol analogs in ) using sulfur tetrafluoride () under inert atmospheres ensures controlled fluorination. Post-synthesis purification requires fractional distillation or supercritical CO extraction to isolate the target compound from byproducts like perfluoroalkyl acids .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : Store in airtight, fluoropolymer-lined containers at -20°C to prevent degradation via hydrolysis. Pre-purge containers with nitrogen to eliminate moisture. Regularly monitor purity using gas chromatography (GC-FID) or NMR, as trace degradation products (e.g., perfluorinated acids) can skew experimental results .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro cytotoxicity data (e.g., liver cell lines) with in vivo observations (e.g., hepatic hypertrophy in rodents). Cross-validate with biomonitoring of metabolites (e.g., perfluorooctanoic acid analogs in ) in exposed organisms .
Q. What experimental designs are critical for assessing the environmental persistence of this compound?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation studies under simulated environmental conditions (soil, water) with -labeled compound tracing. Measure half-life () and transformation products via LC-MS/MS. Compare with structurally related perfluoroalkyl ethers (e.g., oxirane derivatives in ) to identify degradation resistance mechanisms .
Q. How can mechanistic interactions between this compound and biomolecules be elucidated?
- Methodological Answer : Employ molecular docking simulations and surface plasmon resonance (SPR) to study binding affinity with proteins like serum albumin or peroxisome proliferator-activated receptors (PPARs). Validate with isothermal titration calorimetry (ITC) and in vitro assays using hepatic microsomes to quantify metabolite formation .
Q. What strategies mitigate interference from co-occurring PFAS during analysis of this compound?
- Methodological Answer : Use orthogonal chromatographic separation (e.g., C18 and porous graphitic carbon columns) paired with MS/MS fragmentation to distinguish target ions from isomers (e.g., branched vs. linear analogs in ). Apply principal component analysis (PCA) to spectral data to resolve overlapping peaks .
Data Contradiction & Validation
Q. How should researchers address conflicting bioaccumulation factors (BAFs) reported for this compound in aquatic vs. terrestrial ecosystems?
- Methodological Answer : Standardize test organisms (e.g., zebrafish for aquatic systems, earthworms for soil) and exposure durations. Use stable isotope probing to track compound distribution in tissues. Cross-reference with partitioning coefficients (e.g., log ) from structural analogs like perfluorooctane sulfonamides ( ) to identify hydrophobicity-driven discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
